molecular formula C8H12N4 B1481090 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine CAS No. 1862958-35-7

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1481090
CAS No.: 1862958-35-7
M. Wt: 164.21 g/mol
InChI Key: GHHUSNARGXNBKQ-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both azetidine and pyrimidine rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity. Pyrimidines are six-membered rings containing two nitrogen atoms, commonly found in nucleic acids like DNA and RNA. The combination of these two rings in a single molecule makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s ring strain and the pyrimidine ring’s nitrogen atoms contribute to its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring with significant ring strain.

    Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.

    Azetidin-3-one: A derivative of azetidine with a carbonyl group at the third position.

Uniqueness

6-(Azetidin-1-yl)-2-methylpyrimidin-4-amine is unique due to the combination of azetidine and pyrimidine rings in a single molecule

Properties

IUPAC Name

6-(azetidin-1-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHUSNARGXNBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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